molecular formula C18H16N2O3 B14865276 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14865276
M. Wt: 308.3 g/mol
InChI Key: BPWDMINQZSBMMP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-12-5-3-4-6-16(12)20-17(18(21)22)11-15(19-20)13-7-9-14(23-2)10-8-13/h3-11H,1-2H3,(H,21,22)

InChI Key

BPWDMINQZSBMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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